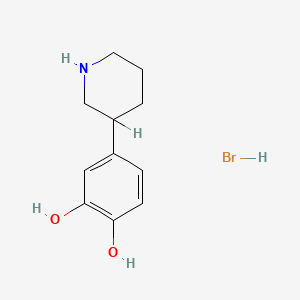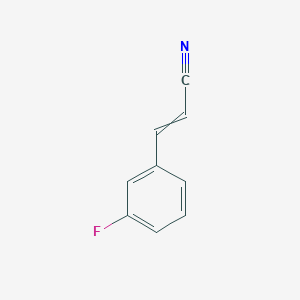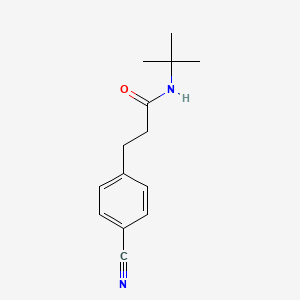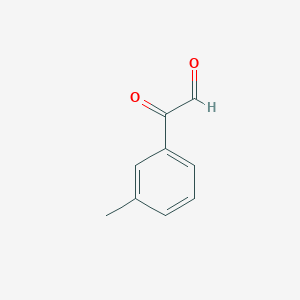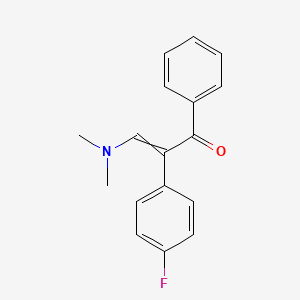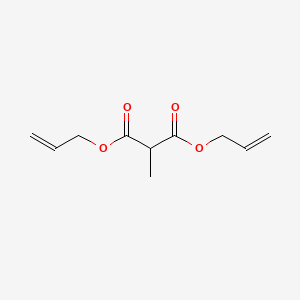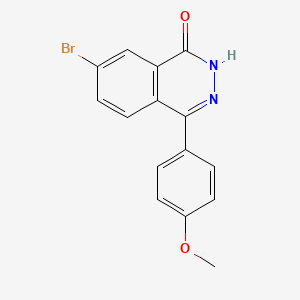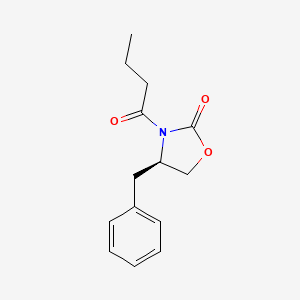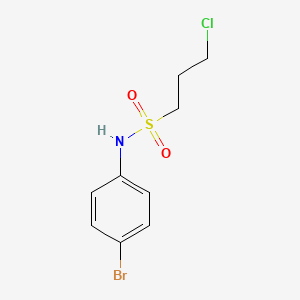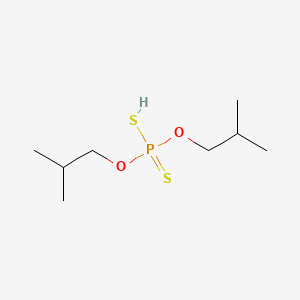
O,O-Diisobutyl hydrogen dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Diisobutyl hydrogen dithiophosphate is an organophosphorus compound known for its applications in various industrial and chemical processes. This compound is characterized by its unique structure, which includes a phosphorodithioic acid core with two 2-methylpropyl ester groups attached. It is commonly used as an additive in lubricants and as a corrosion inhibitor.
Métodos De Preparación
The synthesis of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester typically involves the reaction of phosphorodithioic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The general reaction can be represented as follows:
Phosphorodithioic acid+2Methylpropanol→Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester+Water
Análisis De Reacciones Químicas
O,O-Diisobutyl hydrogen dithiophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert it back to phosphorodithioic acid.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
O,O-Diisobutyl hydrogen dithiophosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential use in biological systems as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Widely used as an additive in lubricants to enhance their performance and as a corrosion inhibitor in metalworking fluids.
Mecanismo De Acción
The mechanism of action of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester involves its interaction with metal surfaces, forming a protective layer that prevents corrosion. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
O,O-Diisobutyl hydrogen dithiophosphate can be compared with other similar compounds, such as:
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester
- Phosphorodithioic acid, O,O-bis(2-ethylbutyl) ester
- Phosphorodithioic acid, O,O-bis(2-methylbutyl) ester
These compounds share a similar core structure but differ in the ester groups attached. The uniqueness of phosphorodithioic acid, O,O-bis(2-methylpropyl) ester lies in its specific ester groups, which confer distinct physical and chemical properties, making it suitable for specific applications.
Propiedades
Número CAS |
2253-52-3 |
|---|---|
Fórmula molecular |
C8H19O2PS2 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
bis(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2/c1-7(2)5-9-11(12,13)10-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,12,13) |
Clave InChI |
SYFIMIPHNTZHIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=S)(OCC(C)C)S |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
